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Introduction

mCherry, a monomeric red fluorescent protein derived from Discosoma sp., has become an
invaluable tool in biological research.[1] Its robust photostability, brightness, and excellent pH
resistance make it a popular choice for tracking cells, monitoring gene expression, and as a
fusion reporter.[1] Flow cytometry, a powerful technique for single-cell analysis, is ideally suited
for quantifying mCherry expression. These application notes provide detailed protocols and
guidance for the successful use of mCherry in flow cytometry, from experimental design to data
analysis.

Spectral Properties of mCherry

Understanding the excitation and emission spectra of mCherry is fundamental for accurate
detection in flow cytometry. mCherry has an excitation maximum at approximately 587 nm and
an emission maximum at 610 nm.[1][2] For optimal excitation, a yellow-green laser (561 nm) is
highly recommended as it excites mCherry much more strongly than the standard blue (488
nm) laser, resulting in a brighter emission signal.[3]

Quantitative Data Summary

The following table summarizes the key spectral properties of mCherry and recommended
instrument settings for flow cytometry.
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Recommended Recommended
Parameter Wavelength (nm) .
Laser Filter
Excitation Maximum 587 561 (Yellow-Green)
610/20 or similar
Emission Maximum 610

bandpass filter

Experimental Protocols
Protocol 1: Analysis of Cells Stably Expressing mCherry

This protocol outlines the basic steps for analyzing cells that constitutively express mCherry.
Materials:

o Phosphate-Buffered Saline (PBS)

o Flow cytometry tubes

e Flow cytometer with a 561 nm laser

Procedure:

e Cell Preparation:

o Harvest cells expressing mCherry and a negative control cell line (not expressing
mCherry).

o Wash the cells once with PBS.
o Resuspend the cells in PBS at a concentration of 1 x 1076 cells/mL.

o Transfer the cell suspension to flow cytometry tubes. To obtain a single-cell suspension,
pass the cells through a 35 pum cell strainer.

e Flow Cytometer Setup:

o Use the 561 nm laser for excitation.
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o Set the emission filter to a bandpass appropriate for mCherry, such as 610/20 nm or
620/15 nm.

o Use the negative control cells to set the forward scatter (FSC) and side scatter (SSC)
voltages to position the cell population appropriately on the plot.

o Adjust the voltage for the mCherry detector so that the negative control population is on
scale and near the lower end of the fluorescence axis.

o Data Acquisition:
o Run the mCherry-expressing cells and ensure the positive signal is on scale.
o Record data for at least 10,000-50,000 events per sample.
e Data Analysis:
o Gate on the cell population of interest based on FSC and SSC to exclude debris.

o Create a histogram of the mCherry fluorescence channel to visualize the distribution of
mCherry expression.

o Use the negative control to set a gate for mCherry-positive cells.

Protocol 2: Intracellular Staining for mCherry in Fixed
Cells

This protocol is for the detection of intracellular mCherry, which may be necessary when
combining with other intracellular targets or when fixation is required.

Materials:
« PBS
» Fixation Buffer (e.g., 2-4% paraformaldehyde in PBS)

» Permeabilization Buffer (e.g., 0.1% Triton X-100 or saponin-based buffer)
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e Flow cytometry tubes
e Flow cytometer
Procedure:
o Cell Preparation:
o Harvest and wash cells as described in Protocol 1.
 Fixation:

o Resuspend the cell pellet in Fixation Buffer and incubate for 10-20 minutes at room
temperature.

o Wash the cells twice with PBS.
e Permeabilization:

o Resuspend the fixed cells in Permeabilization Buffer and incubate for 10-15 minutes at
room temperature.

o Wash the cells once with Permeabilization Buffer.
e Flow Cytometry:
o Resuspend the cells in PBS for analysis.
o Follow the instrument setup and data acquisition steps outlined in Protocol 1.

Note: Fixation and permeabilization can sometimes affect the fluorescence of fluorescent
proteins. It is advisable to test the effect of these steps on your specific mCherry construct.

Compensation and Controls

For multicolor flow cytometry experiments, proper compensation is critical to correct for spectral
overlap between fluorochromes.

Controls:

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15572964?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

e Unstained Cells: To set the baseline fluorescence of your cells.

¢ Single-Color Controls: For each fluorochrome in your panel, including mCherry, to calculate
the compensation matrix.

¢ Fluorescence Minus One (FMO) Controls: To properly gate complex populations where the
expression of a marker might be continuous. For mCherry, an FMO control would include all
other antibodies in the panel except for the one in the channel where mCherry spillover is
being assessed. A non-transfected or a wild-type cell line can serve as a negative control for
mCherry, similar to an FMO.

Compensation Beads: Using compensation beads provides a consistent and accurate method
for setting flow cytometry compensation. BrightComp eBeads™ are commercially available
microspheres that are stained with a dye spectrally matched to mCherry and can be used as a
single-color control.

Data Analysis and Gating Strategy

A typical gating strategy for analyzing mCherry-expressing cells involves sequential gating to
isolate the population of interest.

o Gate on cells: Use a Forward Scatter (FSC) vs. Side Scatter (SSC) plot to gate on the main
cell population and exclude debris.

¢ Singlet Gate: Use FSC-Height vs. FSC-Area to exclude doublets and clumps.

o Gate on mCherry-positive cells: Use a histogram of the mCherry fluorescence channel. Set
the gate for positivity based on the unstained or negative control sample.

Visualizations
Experimental Workflow for mCherry Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science

and industry.
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